molecular formula C20H18ClN3OS B2617868 3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450343-89-2

3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2617868
CAS RN: 450343-89-2
M. Wt: 383.89
InChI Key: GODKHVCQWYQPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to 3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide have been synthesized and evaluated for their potential biological activities. For instance, the synthesis and biological evaluation of benzamides and their derivatives have been a focus, exploring their antimicrobial and anti-inflammatory properties. The synthesis involves complex reactions leading to novel structures that are then tested for their biological efficacy against various targets, including microbial strains (Gouda et al., 2010).

Molecular Docking and Theoretical Studies

Molecular docking and Density Functional Theory (DFT) calculations are employed to understand the interaction of these compounds with biological targets and to predict their reactivity and stability. These theoretical studies provide insights into the compounds' potential as drugs or research tools by analyzing their electronic structures and interaction energies with specific proteins or enzymes (Khan et al., 2020).

Anticonvulsant Activity

Some derivatives have been synthesized and evaluated for their anticonvulsant activity, showcasing the potential therapeutic applications of these compounds. The evaluation follows specific protocols to determine their efficacy in preventing seizures, providing a pathway for developing new anticonvulsant drugs (Ahsan et al., 2013).

Anticancer Activity

The anticancer potential of related compounds has also been explored, with some showing promising activity against specific cancer cell lines. The studies involve synthesizing novel compounds and testing their ability to inhibit the growth of cancer cells, contributing to the search for new anticancer agents (Waghmare et al., 2013).

Fluorescent Chemosensors

Derivatives of the parent compound have been investigated for their application as fluorescent chemosensors, particularly for the detection of metal ions. This application highlights the versatility of these compounds in analytical chemistry, where they can be used to detect and quantify specific ions in various samples (Khan, 2020).

properties

IUPAC Name

3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-12-5-3-8-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-4-7-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODKHVCQWYQPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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